(E)-N-[3-(3-Cyanopropoxy)pyridin-2-YL]-2-phenylethenesulfonamide
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Description
(E)-N-[3-(3-Cyanopropoxy)pyridin-2-YL]-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Antitumor Activity
Pyridinesulfonamide derivatives, including compounds structurally related to (E)-N-[3-(3-Cyanopropoxy)pyridin-2-yl]-2-phenylethenesulfonamide, have been synthesized and studied for their crystal structure and antitumor activities. These compounds have shown to inhibit the activity of PI3Kα kinase, which plays a crucial role in cancer cell growth and survival, with notable IC50 values indicating potential anticancer properties. The studies involve detailed analysis using X-ray crystallography, electronic circular dichroism (ECD), and molecular docking to understand their binding modes and stereochemical configurations (Zhou et al., 2015).
Photophysicochemical Properties
Investigations into the photophysicochemical properties of zinc(II) phthalocyanine compounds with benzenesulfonamide derivatives, including analogs of this compound, have demonstrated their potential applications in photocatalysis and photodynamic therapy. These studies reveal how substituents can affect photophysical and photochemical properties, offering insights into designing better photosensitizing agents for various applications (Öncül et al., 2021).
Antimicrobial Activity and Molecular Docking
The synthesis of novel benzenesulfonamide derivatives and their evaluation for antimicrobial activity highlight the potential use of these compounds in developing new antimicrobial agents. Molecular docking studies provide a deeper understanding of the interactions between these compounds and bacterial proteins, guiding the design of more effective antimicrobial drugs (Elangovan et al., 2021).
Transfer Hydrogenation Catalysis
Research into the use of Cp*Ir(pyridinesulfonamide)Cl pre-catalysts for the base-free transfer hydrogenation of ketones offers significant advancements in green chemistry. These catalysts demonstrate high activity under air and without the need for basic additives, pointing to their utility in sustainable organic synthesis processes (Ruff et al., 2016).
Hydrogen Bonding and Molecular Packing
A systematic study on the hydrogen bonding and molecular packing in pyridinesulfonamides and sulfonic acids, including compounds similar to this compound, provides valuable information for polymorph screening and the development of pharmaceuticals. Understanding these structural aspects aids in the prediction of solubility, stability, and bioavailability of potential drug candidates (Akiri et al., 2012).
Properties
IUPAC Name |
(E)-N-[3-(3-cyanopropoxy)pyridin-2-yl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c18-11-4-5-13-23-16-9-6-12-19-17(16)20-24(21,22)14-10-15-7-2-1-3-8-15/h1-3,6-10,12,14H,4-5,13H2,(H,19,20)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFILSLFIWJDMSD-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC=N2)OCCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=CC=N2)OCCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.